molecular formula C8H8O2 B3347199 5(4H)-Isobenzofuranone, 6,7-dihydro- CAS No. 129272-01-1

5(4H)-Isobenzofuranone, 6,7-dihydro-

Cat. No.: B3347199
CAS No.: 129272-01-1
M. Wt: 136.15 g/mol
InChI Key: UCANNGFFAZTVDF-UHFFFAOYSA-N
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Description

5(4H)-Isobenzofuranone, 6,7-dihydro- is a versatile chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. Its core structure is integral to the exploration of novel synthetic pathways and the development of new biologically active molecules. In pharmaceutical research, this isobenzofuranone derivative serves as a key precursor for the synthesis of complex nitrogen-containing heterocycles. These structures are frequently investigated as allosteric modulators for therapeutic targets, such as the M4 muscarinic acetylcholine receptor, which is a prominent focus for potential treatments of neurological disorders . Furthermore, the compound's isobenzofuranone motif is a recognized structure in natural products and fungal metabolites, which often exhibit notable cytotoxic properties . This makes 5(4H)-Isobenzofuranone, 6,7-dihydro- a valuable template for the design and synthesis of compound libraries aimed at anticancer and antimicrobial drug discovery campaigns. Its application extends to materials science, where related structures are studied in the synthesis of specialized polymers, such as polyisoimides . Researchers value this compound for its utility in constructing diverse molecular architectures, facilitating studies into structure-activity relationships and mechanism of action for various biomedical and chemical applications.

Properties

IUPAC Name

6,7-dihydro-4H-2-benzofuran-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCANNGFFAZTVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=COC=C2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449958
Record name 5(4H)-Isobenzofuranone, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129272-01-1
Record name 5(4H)-Isobenzofuranone, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Occurrence of Tetrahydroisobenzofuranone Lactones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydroisobenzofuranone lactone framework represents a core structural motif found in a diverse array of natural products. These compounds, isolated from a wide spectrum of organisms including fungi, plants, and marine life, exhibit a remarkable range of potent biological activities. This has rendered them attractive scaffolds for drug discovery and development, particularly in the areas of oncology and infectious diseases. This in-depth technical guide provides a comprehensive overview of the natural occurrence of tetrahydroisobenzofuranone lactones. It delves into their distribution across different natural sources, provides insights into their biosynthetic origins, and summarizes their key biological activities. Furthermore, this guide outlines the established methodologies for their isolation and structural elucidation, offering a practical workflow for researchers in the field. The content is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and medicinal chemistry.

The Tetrahydroisobenzofuranone Core: A Privileged Scaffold

The fundamental structure of a tetrahydroisobenzofuranone consists of a bicyclic system where a γ-butyrolactone ring is fused to a cyclohexane or cyclohexene ring. This scaffold can be further elaborated with various substituents, leading to a vast diversity of naturally occurring analogues. The stereochemistry of the ring fusion and the nature and position of the functional groups are critical determinants of the molecule's biological activity.

Caption: General Structure of the Tetrahydroisobenzofuranone Core.

Natural Sources of Tetrahydroisobenzofuranone Lactones

Fungal Kingdom: A Prolific Source

Fungi, particularly species of the genera Penicillium and Talaromyces, are renowned for their ability to produce a rich diversity of bioactive secondary metabolites, including tetrahydroisobenzofuranone lactones.

A prominent example is Penicillide , first isolated from a Penicillium species.[1] This metabolite and its derivatives have been shown to possess interesting biological properties.[1] The dibenzodioxocanone structure of (+)-penicillide was first reported in 1974.[1] Later investigations led to the isolation of related compounds like dehydroisopenicillide from Talaromyces derxii, which also helped in establishing the absolute configuration of these molecules.[1]

Other related metabolites, such as vermixocins A and B, have been isolated from P. vermiculatum.[1] The discovery of these compounds underscores the metabolic plasticity of fungi and their potential as a source for novel chemical entities with this core structure.

The Plant Kingdom: A Diverse Chemical Arsenal

Plants are another significant source of lactones, with a vast number of these compounds being terpenoids.[2] While many of these are sesquiterpene lactones, a number of them feature the tetrahydroisobenzofuranone skeleton.[3][4]

The family Asteraceae is particularly rich in sesquiterpene lactones, with over 5,000 identified compounds.[3][4] These compounds are known for their protective roles in plants, acting as anti-herbivory and antimicrobial agents.[4] For instance, vernopicrin and vernomelitensin, isolated from Vernonia guineensis, have demonstrated cytotoxicity against a range of cancer cell lines.[5]

Styryl-lactone derivatives are another class of plant-derived natural products that can incorporate the tetrahydroisobenzofuranone moiety. Two such derivatives were isolated from the aerial parts of Goniothalamus elegans, one of which was a newly discovered natural product.[6][7] These compounds exhibited potent cytotoxicity against several cancer cell lines.[6][7]

Marine Environments: An Untapped Reservoir

While less common than from fungal and plant sources, tetrahydroisobenzofuranone-containing compounds have also been reported from marine organisms. The unique and often extreme conditions of marine environments drive the evolution of unique secondary metabolic pathways, leading to the production of novel chemical structures.

For example, a study on the Far-Eastern sea cucumber Paracaudina chilensis led to the isolation of new triterpene glycosides.[8] While the primary focus of this study was on the glycoside components, the aglycone core of some marine-derived terpenoids can feature lactone rings, highlighting the potential for discovering novel tetrahydroisobenzofuranones from marine invertebrates.

Biosynthetic Pathways: The Molecular Machinery

The biosynthesis of tetrahydroisobenzofuranone lactones in fungi is often attributed to polyketide synthase (PKS) pathways. These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain.

Biosynthesis cluster_0 Polyketide Synthase (PKS) Pathway cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain + Malonyl-CoA Cyclization & Reduction Cyclization & Reduction Polyketide Chain->Cyclization & Reduction PKS domains Tetrahydroisobenzofuranone Core Tetrahydroisobenzofuranone Core Cyclization & Reduction->Tetrahydroisobenzofuranone Core Oxidoreductases, Cyclases Diverse Analogs Diverse Analogs Tetrahydroisobenzofuranone Core->Diverse Analogs Tailoring Enzymes (e.g., Methyltransferases, Oxygenases)

Caption: Simplified Biosynthetic Pathway of Tetrahydroisobenzofuranone Lactones.

This linear polyketide chain then undergoes a series of enzyme-catalyzed reactions, including cyclizations, reductions, and dehydrations, to form the characteristic bicyclic core of the tetrahydroisobenzofuranone. Subsequent "tailoring" enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, can then modify this core structure to produce the vast array of naturally occurring analogs.

In plants, the biosynthesis of terpenoid-based tetrahydroisobenzofuranones follows the well-established mevalonate (MVA) or methylerythritol phosphate (MEP) pathways to generate the isoprene building blocks. These are then assembled into sesquiterpenoid precursors, which undergo a series of cyclizations and oxidative modifications to form the final lactone structure.

A Spectrum of Biological Activities

Tetrahydroisobenzofuranone lactones display a broad range of biological activities, making them a focal point of interest for drug discovery.[9]

Compound Class/Name Natural Source Reported Biological Activity Reference
PenicillidePenicillium sp.Antagonist of oxytocin, inhibitor of cholesterol ester transfer protein.[10]
VernopicrinVernonia guineensisCytotoxic against various cancer cell lines.[5]
VernomelitensinVernonia guineensisCytotoxic against various cancer cell lines.[5]
Styryl-lactone derivative 1Goniothalamus elegansPotent cytotoxicity (IC50: 2.05-3.96 μM) against five cancer cell lines.[6][7]
Sesquiterpene LactonesAsteraceae familyPhytotoxic, antimicrobial, anti-inflammatory, cytotoxic.[2][4][11][12]

Cytotoxicity and Anticancer Potential: A significant number of tetrahydroisobenzofuranone lactones have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7][9] Their mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in key cellular proteins and enzymes, thereby disrupting cellular processes.[4]

Antimicrobial Properties: Many of these lactones also exhibit antimicrobial activity against a range of bacteria and fungi.[11][12] This makes them interesting candidates for the development of new antibiotics, a critical need in the face of growing antimicrobial resistance.

Anti-inflammatory Effects: Some terpenoid lactones are known for their anti-inflammatory properties.[2] This activity is often linked to the inhibition of pro-inflammatory signaling pathways.

Phytotoxicity: Certain tetrahydroisobenzofuranone lactones, particularly those isolated from plants, have shown phytotoxic activity, suggesting their potential use as natural herbicides.[13]

Isolation and Structure Elucidation: A Practical Workflow

The isolation and characterization of tetrahydroisobenzofuranone lactones from their natural sources follow a well-established workflow in natural product chemistry.[14]

Isolation_Workflow cluster_0 Extraction & Initial Fractionation cluster_1 Purification cluster_2 Structure Elucidation Start Natural Source (e.g., Fungal Culture, Plant Material) Extraction Solvent Extraction (e.g., EtOAc, MeOH) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning or Solid-Phase Extraction Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Fractions->Column_Chromatography HPLC Preparative HPLC (Normal or Reverse Phase) Column_Chromatography->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound MS Mass Spectrometry (MS) (Molecular Formula) Pure_Compound->MS NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR Final_Structure Final Chemical Structure MS->Final_Structure NMR->Final_Structure

Caption: General Workflow for the Isolation and Structure Elucidation of Natural Products.

Extraction and Fractionation

The initial step involves the extraction of the secondary metabolites from the source material using appropriate organic solvents. The choice of solvent depends on the polarity of the target compounds. The resulting crude extract is then typically subjected to preliminary fractionation using techniques like liquid-liquid partitioning or solid-phase extraction to separate the compounds based on their polarity.

Chromatographic Purification

The fractions obtained are then subjected to a series of chromatographic steps to isolate the individual compounds. Column chromatography using stationary phases like silica gel or Sephadex is often employed for initial separation. Final purification is typically achieved using high-performance liquid chromatography (HPLC), which offers high resolution and reproducibility.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) experiments reveal the types and number of protons and carbons, while 2D NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the connectivity of the atoms and thus the overall structure of the molecule.

  • X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

Experimental Protocol: Bioassay-Guided Isolation of a Tetrahydroisobenzofuranone Lactone from a Fungal Culture

This protocol provides a generalized, self-validating framework for the isolation of a bioactive tetrahydroisobenzofuranone lactone.

1. Fungal Cultivation and Extraction: a. Inoculate a suitable liquid medium with the fungus of interest (e.g., Penicillium sp.). b. Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a specified period (e.g., 14-21 days). c. Separate the mycelium from the broth by filtration. d. Extract the broth with an equal volume of ethyl acetate three times. e. Dry the mycelium, grind it to a fine powder, and extract it with methanol. f. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Bioassay and Initial Fractionation: a. Perform a bioassay (e.g., cytotoxicity assay against a cancer cell line) with the crude extract to confirm activity. b. Fractionate the active crude extract using vacuum liquid chromatography (VLC) over silica gel with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol). c. Test each fraction for biological activity to identify the active fraction(s).

3. Chromatographic Purification: a. Subject the active fraction to column chromatography on silica gel, eluting with a solvent system optimized by thin-layer chromatography (TLC). b. Collect fractions and monitor by TLC and bioassay. c. Pool the active fractions and subject them to further purification by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

4. Purity and Structure Determination: a. Assess the purity of the isolated compound by analytical HPLC. b. Acquire high-resolution mass spectrometry (HRMS) data to determine the molecular formula. c. Perform a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY) to elucidate the planar structure and relative stereochemistry. d. If possible, grow a crystal and perform single-crystal X-ray diffraction analysis to confirm the structure and determine the absolute stereochemistry.

5. Self-Validation and Controls: a. Throughout the process, a negative control (solvent blank) and a positive control (a known bioactive compound) should be included in the bioassays. b. The structure elucidation should be self-consistent, with all spectroscopic data supporting the proposed structure. c. The biological activity of the final pure compound should be re-confirmed and a dose-response curve generated to determine its potency (e.g., IC50 value).

Conclusion and Future Perspectives

The tetrahydroisobenzofuranone lactones are a structurally diverse and biologically significant class of natural products. Their widespread occurrence in fungi and plants, coupled with their potent biological activities, ensures that they will remain an important area of research for natural product chemists and drug discovery scientists. Future efforts in this field will likely focus on the discovery of novel analogs from previously unexplored ecological niches, the elucidation of their biosynthetic pathways to enable synthetic biology approaches for their production, and the detailed investigation of their mechanisms of action to guide the development of new therapeutic agents.

References

  • Ferraz, H. M. C., & Longo Jr, L. S. (2008). Natural occurrence, biological activities and synthesis of eight-, nine-, and eleven-membered ring lactones. Journal of the Brazilian Chemical Society, 19(5), 876-894. [Link]

  • Grychowska, K., Sieniawska, E., & Ginalska, G. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2796. [Link]

  • Ferraz, H. M. C., & Longo Jr, L. S. (2008). Natural occurrence, biological activities and synthesis of eight-, nine-, and eleven-membered ring lactones. SciELO. [Link]

  • Ketchum, S. O. (2018). Isolation, structure elucidation and analytical methodologies for natural products. University of Hawaii at Manoa. [Link]

  • Berestetskiy, A., et al. (2021). Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives. Molecules, 26(19), 5986. [Link]

  • Kim, H. J., & Lee, J. H. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International Journal of Molecular Sciences, 22(3), 1052. [Link]

  • Robinson, S. L., Christenson, J. K., & Wackett, L. P. (2019). Biosynthesis and chemical diversity of β-lactone natural products. Natural Product Reports, 36(3), 458-475. [Link]

  • Kanematsu, K. (1996). [Synthesis of lactone ring-containing bioactive natural products. Cardiotonic steroids, naphthoquinone antibiotics, and tetronic acid ionophore antibiotics]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 116(1), 1–20. [Link]

  • Gökçe, M., et al. (2005). Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. Molecules, 10(11), 1409-1418. [Link]

  • Sieniawska, E. (2022). Antimicrobial Activity of Lactones. Molecules, 27(19), 6524. [Link]

  • Duc, H. V., et al. (2023). Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. RSC Advances, 13(27), 18511-18521. [Link]

  • Van Doren, J. M., et al. (2020). Biosynthetic production of gamma-lactones.
  • Xu, C., et al. (2015). Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones. Anti-cancer agents in medicinal chemistry, 15(4), 457–477. [Link]

  • Kalinovskiy, A. I., et al. (2022). The Isolation, Structure Elucidation and Bioactivity Study of Chilensosides A, A1, B, C, and D, Holostane Triterpene Di-, Tri- and Tetrasulfated Pentaosides from the Sea Cucumber Paracaudina chilensis (Caudinidae, Molpadida). Marine Drugs, 20(11), 701. [Link]

  • Chadwick, M., et al. (2016). Sesquiterpene Lactones: More Than Protective Plant Compounds With High Toxicity. Frontiers in Plant Science, 7, 243. [Link]

  • Grychowska, K., Sieniawska, E., & Ginalska, G. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2796. [Link]

  • Duc, H. V., et al. (2023). Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. RSC Advances, 13(27), 18511-18521. [Link]

  • Fritschi, S. P., Linden, A., & Heimgartner, H. (2016). Synthesis of Macrocyclic Lactones via Ring Transformation of 4-(ω-Hydroxyalkyl)-1,3-oxazol-5(4H)-ones. Helvetica Chimica Acta, 99(7), 523-538. [Link]

  • Kuete, V., et al. (2015). Cytotoxic sesquiterpene lactones from the leaves of Vernonia guineensis Benth. (Asteraceae). Journal of Ethnopharmacology, 169, 148-154. [Link]

  • Lang'at, M. K., et al. (2019). Bioassay-guided isolation and structure elucidation of cytotoxic stilbenes and flavonols from the leaves of Macaranga barteri. Fitoterapia, 134, 286-292. [Link]

  • Gulewicz, K., et al. (2013). Color and Chemical Reactions of Selected Sesquiterpene Lactones and Ecdysones from Asteraceae on TLC Plates. Journal of Planar Chromatography – Modern TLC, 26(4), 346-350. [Link]

  • Ha, T. J., et al. (2003). Cytotoxic effects of sesquiterpene lactones from the flowers of Hemisteptia lyrata B. Archives of Pharmacal Research, 26(11), 913-916. [Link]

  • Popsavin, M., et al. (2024). Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds. European Journal of Medicinal Chemistry, 269, 116340. [Link]

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of Isobenzofuranones for the Synthesis of Bio-active Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of the lactone moiety within isobenzofuranone (phthalide) scaffolds is a critical transformation in synthetic chemistry, yielding valuable 1,2-benzenedimethanols and related diols. These products are precursors to a wide range of biologically active molecules and fine chemicals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of isobenzofuranones. It delves into the mechanistic principles, compares common and advanced catalytic systems, and presents detailed, field-proven protocols for both standard and high-selectivity reductions.

Introduction: The Significance of Isobenzofuranone Reduction

Isobenzofuran-1(3H)-one, commonly known as phthalide, and its derivatives are structural motifs found in numerous natural products, particularly those derived from celery seed oil and other plants of the Apiaceae family.[1] These compounds exhibit a range of biological activities, making their synthetic derivatives highly valuable in drug discovery. The selective reduction of the five-membered lactone ring to the corresponding diol, 1,2-benzenedimethanol, opens a gateway to further chemical modifications. Diols are pervasive structural units in chemistry and are crucial building blocks for a variety of compounds.[2]

Catalytic hydrogenation offers a clean, efficient, and scalable method for this transformation, avoiding the use of stoichiometric and often harsh reducing agents. This guide focuses on heterogeneous and homogeneous catalytic systems, providing the necessary insights to select and optimize reaction conditions for specific synthetic goals.

Mechanistic Overview & Key Experimental Considerations

The catalytic hydrogenation of a lactone (a cyclic ester) to a diol is a thermodynamically favorable process that involves the cleavage of a C-O bond and the addition of two molecules of hydrogen.[3] The reaction proceeds on the surface of a metal catalyst where both hydrogen gas and the substrate are adsorbed.

dot

Figure 1: Simplified mechanism of lactone hydrogenation on a catalyst surface.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of metal catalyst is paramount.

    • Palladium on Carbon (Pd/C): This is the workhorse heterogeneous catalyst for general hydrogenations.[4] It is effective for reducing many functional groups, but can sometimes require more forcing conditions (higher pressure/temperature) for robust lactone reduction and may lead to over-reduction of the aromatic ring.[5] The physical properties of the Pd/C catalyst, such as particle size and distribution, can significantly impact its efficiency and selectivity.[5]

    • Ruthenium (Ru) Catalysts: Ruthenium, both in heterogeneous and homogeneous forms, has emerged as a superior catalyst for ester and lactone hydrogenation.[6] Homogeneous Ru(II) complexes, particularly those with bifunctional ligands (e.g., containing N-H moieties), can operate under significantly milder conditions (e.g., 50°C, 25 bar H₂) and exhibit exceptional activity and selectivity.[7] These catalysts often function via a cooperative mechanism, where both the metal center and the ligand participate in activating the H₂ molecule and the substrate.[7]

    • Rhodium (Rh) and Iridium (Ir) Catalysts: These are also highly active, especially in homogeneous asymmetric hydrogenations, but are generally more expensive.[8]

  • Solvent Effects: The solvent plays a crucial role in substrate solubility, catalyst stability, and reaction rate. Protic solvents like ethanol (EtOH) or acetic acid (AcOH) can accelerate the reaction rate for Pd/C-catalyzed hydrogenations.[9] For homogeneous ruthenium systems, polar aprotic solvents like tetrahydrofuran (THF) are commonly employed.[7]

  • Influence of Pressure and Temperature: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, typically leading to faster reaction rates. Elevated temperature also increases the rate but can negatively impact selectivity, leading to undesired side reactions like aromatic ring reduction. The goal is to find the optimal balance where the reaction proceeds efficiently without product degradation or loss of chemoselectivity. Modern ruthenium catalysts have shown high efficacy at pressures as low as 25 bar and temperatures around 50°C.[7]

  • Role of Additives (Bases): Many homogeneous hydrogenation systems, particularly for transfer hydrogenation, require a base (e.g., KOtBu, KOH, Et₃N) to facilitate catalyst activation and hydride formation.[7][10] The base can deprotonate a ligand or the pro-catalyst, generating the catalytically active species. However, recent advances have led to the development of base-free systems, which simplifies the reaction setup and workup.[8]

Experimental Protocols

Protocol 1: Standard Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of isobenzofuranone using a standard heterogeneous catalyst. It is suitable for robust substrates where high temperatures and pressures are acceptable.

Materials:

  • Isobenzofuranone derivative (1.0 eq)

  • 10% Palladium on Carbon (10% w/w of substrate)

  • Ethanol (or other suitable solvent like Ethyl Acetate or THF)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Celite™ for filtration

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure reactor, add the isobenzofuranone substrate.

  • Inerting: Place the glass liner in the reactor. Seal the reactor and purge the system thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove all oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Pd/C is flammable, especially when dry and in the presence of flammable solvents and oxygen. Handle with care in an inert atmosphere.[9][11] Add the degassed solvent (e.g., Ethanol) to the reactor via cannula or syringe.

  • Hydrogenation: Seal the reactor again. Pressurize and vent the reactor with hydrogen gas three times to replace the inert atmosphere.

  • Reaction Conditions: Pressurize the reactor to the desired pressure (e.g., 50 bar / ~725 psi) and heat to the target temperature (e.g., 100°C).

  • Monitoring: Stir the reaction vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Monitor the reaction progress by observing the pressure drop (hydrogen uptake) or by analyzing aliquots via TLC or GC-MS (after carefully depressurizing and re-inerting the system).

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with additional solvent to recover all the product. Safety Note: The used catalyst on the Celite pad is highly pyrophoric and must not be allowed to dry. Quench it immediately by suspending it in water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude diol product, which can be purified further by chromatography or crystallization if necessary.

dot

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Add Substrate to Reactor B Seal & Purge with Ar/N₂ A->B C Add Pd/C & Solvent under Inert Gas B->C D Purge with H₂ (3 cycles) C->D E Pressurize & Heat (e.g., 50 bar, 100°C) D->E F Stir & Monitor (H₂ uptake, TLC/GC) E->F G Cool & Vent H₂ F->G H Purge with Ar/N₂ G->H I Filter through Celite™ (CAUTION: Pyrophoric) H->I J Evaporate Solvent I->J K Purify Product J->K

Figure 2: General experimental workflow for Pd/C hydrogenation.

Protocol 2: High-Activity Hydrogenation using a Homogeneous Ruthenium Catalyst

This protocol is based on advanced Ru(II)-NHC complexes that operate under milder conditions, offering higher turnover numbers and frequencies. It is ideal for sensitive substrates.[7]

Materials:

  • Isobenzofuranone (Phthalide) (1.0 eq, e.g., 1.16 M solution)

  • Ru(II) catalyst (e.g., NHC-amine complex, 0.00067 eq)[7]

  • Potassium tert-butoxide (KOtBu) (0.0053 eq, as a base)[7]

  • Tetrahydrofuran (THF), anhydrous (as solvent)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Hydrogen gas (high purity)

  • Internal standard (e.g., n-tridecane) for GC analysis

Procedure:

  • Reactor Setup: In a glovebox or under a strictly inert atmosphere, charge a high-pressure reactor with the Ru(II) catalyst and the base (KOtBu).

  • Substrate & Solvent: Add anhydrous THF, followed by the isobenzofuranone substrate. If quantitative analysis is desired, add a known amount of an internal standard.

  • Sealing & Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Purge the system by pressurizing and venting with hydrogen gas three times.

  • Reaction Conditions: Pressurize the reactor to 25 bar H₂ and place it in a pre-heated oil bath or heating mantle at 50°C.[7]

  • Monitoring: Stir the reaction mixture. The progress can be monitored by taking samples at intervals (requires depressurization/re-pressurization cycles) and analyzing them by Gas Chromatography (GC) to determine substrate conversion.

  • Workup: After completion (e.g., 4 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: The reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by silica gel chromatography to separate the diol from the catalyst residues and any remaining starting material.

Data Summary & Comparison

The following table summarizes and compares typical conditions and performance for the reduction of phthalide using different catalytic systems.

ParameterProtocol 1: Standard Pd/CProtocol 2: Advanced Ru(II) System
Catalyst 10% Pd/CRu(II)-NHC-amine complex
Catalyst Loading ~10 mol% (heterogeneous)~0.067 mol% (S/C ratio: 1500)[7]
**Pressure (H₂) **30-80 bar25 bar[7]
Temperature 80-120 °C50 °C[7]
Solvent Ethanol, Ethyl AcetateTHF[7]
Additive NoneKOtBu (base)[7]
Typical Performance Good to high yields, may require forcing conditions96% conversion in 4h[7]
Turnover Frequency LowerUp to 1510 h⁻¹[7]
Selectivity Risk of arene hydrogenation at high T/PHigh for lactone reduction

Conclusion

The catalytic hydrogenation of isobenzofuranones is a versatile and powerful method for accessing 1,2-benzenedimethanol derivatives. While traditional Pd/C catalysts remain a viable option, modern homogeneous ruthenium catalysts offer significant advantages in terms of milder reaction conditions, lower catalyst loadings, and superior activity.[7] The choice of protocol should be guided by the specific substrate's sensitivity, available equipment, and desired scale of the reaction. By understanding the key parameters and following these detailed protocols, researchers can effectively and safely perform this important synthetic transformation.

References

  • Title: Ester Hydrogenation Catalyzed by a Ruthenium(II) Complex Bearing an N-Heterocyclic Carbene Tethered with an “NH2” Group and a DFT Study of the Proposed Bifunctional Mechanism Source: ACS Catalysis URL: [Link]

  • Title: Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Catalytic Hydrogenation Source: Chemistry LibreTexts URL: [Link]

  • Title: Hydrogenation (atmospheric pressure) with Pd/C Source: Waseda University, Hayashi-Morita Lab URL: [Link]

  • Title: Standard Operating Procedures - The Sarpong Group Source: University of California, Berkeley URL: [Link]

  • Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link]

  • Title: Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis Source: Organic Process Research & Development URL: [Link]

  • Title: Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review Source: Preprints.org URL: [Link]

  • Title: Diol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Enrichment of Bio-Active Phthalides in Celery Seed Oil Source: ResearchGate URL: [Link]

Sources

Selective Oxidation of 6,7-Dihydrobenzofuran to Lactones: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of reagents and protocols for the selective oxidation of 6,7-dihydrobenzofuran derivatives, specifically focusing on the conversion of the cyclic ketone functionality in structures like 6,7-dihydrobenzofuran-4(5H)-one to the corresponding lactones. This transformation, a key step in the synthesis of various biologically active molecules and natural product analogs, is critically examined through the lens of mechanistic understanding and practical application.

Introduction: The Significance of Lactonization in Dihydrobenzofurans

The 6,7-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and natural product synthesis. The selective introduction of an oxygen atom into the carbocyclic ring to form a lactone opens up new avenues for structural diversification and the modulation of biological activity. The Baeyer-Villiger oxidation stands as the cornerstone reaction for this transformation, offering a reliable method for converting cyclic ketones to lactones.[1][2] This guide will delve into the nuances of applying this reaction and its modern variants to the specific context of 6,7-dihydrobenzofuran systems.

The Baeyer-Villiger Oxidation: A Mechanistic Overview

The Baeyer-Villiger oxidation involves the treatment of a ketone with a peroxy acid or other suitable oxidant to yield an ester (or a lactone from a cyclic ketone).[1][3] The reaction proceeds through a well-established mechanism involving the "Criegee intermediate."[4]

Mechanism Breakdown:

  • Protonation of the Carbonyl: The reaction is typically initiated by the protonation of the carbonyl oxygen by the peroxy acid, which enhances the electrophilicity of the carbonyl carbon.[1][5]

  • Nucleophilic Attack: The peroxy acid then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[4]

  • Concerted Rearrangement: This intermediate undergoes a concerted rearrangement where one of the groups attached to the original carbonyl carbon migrates to the adjacent, electron-deficient oxygen atom. This migration occurs with the simultaneous cleavage of the weak O-O bond of the peroxy group and departure of a carboxylate anion. This step is typically the rate-determining step of the reaction.[1]

  • Lactone Formation: The resulting protonated lactone is then deprotonated to yield the final lactone product.

Baeyer_Villiger_Mechanism ketone 6,7-Dihydrobenzofuran-4(5H)-one protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ peroxy_acid Peroxy Acid (e.g., m-CPBA) criegee_intermediate Criegee Intermediate protonated_ketone->criegee_intermediate + Peroxy Acid rearrangement Concerted Rearrangement criegee_intermediate->rearrangement Rate-determining step protonated_lactone Protonated Lactone rearrangement->protonated_lactone carboxylate Carboxylate Anion rearrangement->carboxylate Loss of lactone Lactone Product protonated_lactone->lactone - H+ protocol_workflow start Dissolve Ketone in DCM add_mcpba Add m-CPBA at 0°C start->add_mcpba react Stir at Room Temperature (Monitor by TLC) add_mcpba->react quench Quench with Na₂S₂O₃ react->quench workup Aqueous Work-up (NaHCO₃, H₂O, Brine) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Lactone purify->product

Sources

Application Note: Strategic Functionalization of the Isobenzofuran-1(3H)-one Scaffold at the C-3 Position

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of Isobenzofuran-1(3H)-one (Phthalide) at the C-3 Position Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Definition

The isobenzofuran-1(3H)-one core (commonly referred to as phthalide ) is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous bioactive natural products (e.g., n-butylphthalide, mycophenolic acid) and pharmaceutical intermediates.[1]

Clarification on Nomenclature: While the user request specified "5(4H)-Isobenzofuranone," standard IUPAC and medicinal chemistry nomenclature identifies the core bicyclic lactone as isobenzofuran-1(3H)-one . The C-3 position (the benzylic carbon adjacent to the lactone oxygen) is the critical site for functionalization, acting as a "chemical chameleon" that can behave as an electrophile (via oxocarbenium ion formation), a nucleophile (via deprotonation/lithiation), or a radical center.

This guide details three high-value protocols for C-3 functionalization, selected for their reproducibility, scope, and relevance to modern drug discovery.

Strategic Reactivity Profile

The C-3 position of the isobenzofuranone ring is unique due to its electronic environment. It is simultaneously:

  • Benzylic: Susceptible to radical formation and stabilization.

  • Hemiacetal-like (Masked Aldehyde): Precursor to reactive oxocarbenium ions upon Lewis acid activation.

  • Acidic (pKa ~18-20): Capable of deprotonation by strong bases to form stabilized enolates.

Decision Matrix for Protocol Selection
Target Transformation Preferred Mechanism Key Reagents Protocol Reference
C-3 Alkylation/Arylation (Nucleophilic Attack) Oxocarbenium Ion (S_N1-like) Lewis Acid (BF₃·OEt₂, TiCl₄), Nucleophile (Silanes, Arenes)Protocol A
C-3 Alkylation (Electrophilic Trapping) Lithiation (Deprotonation) Strong Base (LDA, LiHMDS), Electrophile (R-X, Aldehydes)Protocol B
Direct C-H Arylation Transition Metal Catalysis Pd(OAc)₂, Ligands, OxidantProtocol C

Visual Workflow: C-3 Functionalization Pathways

Phthalide_Functionalization Phthalide Isobenzofuran-1(3H)-one (Phthalide Core) Enolate Lithium Enolate (Nucleophilic C-3) Phthalide->Enolate LDA/LiHMDS (-78°C) Oxocarbenium Oxocarbenium Ion (Electrophilic C-3) Phthalide->Oxocarbenium 1. Reduction/Oxidation 2. Lewis Acid (BF3) Radical Benzylic Radical (Radical C-3) Phthalide->Radical Photoredox/HAT Prod_Alkylated 3-Alkyl/Aryl Phthalide Enolate->Prod_Alkylated Electrophile (R-X) (S_N2) Oxocarbenium->Prod_Alkylated Nucleophile (Silyl Enol Ether/Arene) Radical->Prod_Alkylated Radical Trap

Figure 1: Divergent mechanistic pathways for C-3 functionalization of isobenzofuran-1(3H)-one.

Detailed Experimental Protocols

Protocol A: Lewis Acid-Mediated C-3 Substitution (The "Phthalide Alkylation")

Best for: Introducing sterically demanding aryl or alkyl groups via nucleophilic attack on a pre-activated C-3 center.

Mechanism: This reaction proceeds via the generation of an electrophilic oxocarbenium ion from a 3-hydroxy- or 3-ethoxy-isobenzofuranone precursor.

Reagents:

  • Substrate: 3-Hydroxyisobenzofuran-1(3H)-one (often synthesized via reduction of phthalic anhydride).

  • Lewis Acid: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) or Titanium Tetrachloride (TiCl₄).

  • Nucleophile: Allyltrimethylsilane, Silyl Enol Ethers, or Electron-rich Arenes.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add 3-hydroxyisobenzofuran-1(3H)-one (1.0 equiv, 1.0 mmol) and anhydrous DCM (10 mL).

  • Activation: Cool the solution to -78°C (dry ice/acetone bath).

  • Lewis Acid Addition: Add BF₃·OEt₂ (1.5 equiv, 1.5 mmol) dropwise over 5 minutes. Note: The solution typically turns yellow/orange, indicating oxocarbenium formation.

  • Nucleophile Addition: Add the nucleophile (e.g., Allyltrimethylsilane , 1.5 equiv) slowly to the reaction mixture.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (the hydroxyl starting material is polar; the product will be less polar).

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL) while stirring vigorously.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Moisture sensitivity is high. If water is present, the oxocarbenium ion reverts to the hemiacetal or ring-opens to the aldehyde acid.

Protocol B: Direct C-3 Lithiation and Electrophilic Trapping

Best for: Introduction of simple alkyl chains, halides, or carbonyls.

Mechanism: Deprotonation of the C-3 proton (pKa ~18) creates a planar enolate stabilized by the lactone carbonyl and the aromatic ring.

Reagents:

  • Base: Lithium Diisopropylamide (LDA) (freshly prepared or commercial 2.0 M solution).

  • Electrophile: Methyl Iodide, Benzyl Bromide, or Benzaldehyde.

  • Solvent: THF (anhydrous).[2]

Step-by-Step Procedure:

  • Base Generation: In a dried flask under Argon, add anhydrous THF (15 mL) and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C .

  • Deprotonation: Dissolve isobenzofuran-1(3H)-one (1.0 equiv) in THF (5 mL) and add it dropwise to the LDA solution at -78°C.

    • Observation: A color change (often deep red or orange) indicates enolate formation.

    • Timing: Stir for 30–45 minutes. Do not exceed -40°C, as the phthalide ring is prone to nucleophilic attack by the base or ring-opening at higher temperatures.

  • Trapping: Add the Electrophile (1.2 equiv) neat or in THF solution.

  • Completion: Stir at -78°C for 1 hour, then warm to room temperature over 3 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Purification: Standard extraction and chromatography.

Self-Validating Check: If the yield is low and you observe a carboxylic acid byproduct, the lactone ring likely opened due to insufficient cooling or wet solvent.

Data Analysis & Method Comparison

FeatureProtocol A (Lewis Acid/Oxocarbenium)Protocol B (Lithiation/Anionic)Protocol C (Transition Metal C-H)
Primary Mechanism S_N1 (Cationic Intermediate)S_N2 / Ad_N (Anionic Intermediate)C-H Activation (Concerted Metalation)
Substrate Requirement Requires 3-OH, 3-OR, or 3-Halo precursorUnsubstituted PhthalideUnsubstituted Phthalide
Scope (Nucleophile) Electron-rich arenes, Allyl silanesAlkyl halides, Aldehydes, KetonesAryl halides, Boronic acids
Key Limitation Requires pre-functionalization of C-3Cryogenic conditions (-78°C) mandatoryHigh catalyst cost; often requires directing groups
Typical Yield 75 - 95%60 - 85%50 - 80%

Troubleshooting & Optimization

  • Issue: Ring Opening (Saponification-like side reaction).

    • Cause: In Protocol B, if the base attacks the carbonyl (C-1) instead of deprotonating C-3.

    • Solution: Use a bulkier base (LiHMDS instead of LDA) and ensure temperature is strictly maintained at -78°C.

  • Issue: Dimerization.

    • Cause: Radical coupling during C-H activation or oxidative conditions.

    • Solution: Dilute reaction concentration (0.05 M) to favor intermolecular reaction over homocoupling.

  • Issue: Low Conversion in Protocol A.

    • Cause: Weak Lewis Acid or "hard" nucleophile mismatch.

    • Solution: Switch from BF₃·OEt₂ to TiCl₄ or TMSOTf for more difficult substrates.

References

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Source: Molecules (MDPI) URL:[Link][3]

  • Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. Source: ResearchGate / Review URL:[Link]

  • Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Source: D-NB.info URL:[Link]

  • Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone Derivatives. Source: MDPI URL:[Link]

Sources

Application Note: Accelerated Synthesis of Dihydro-isobenzofuranone Libraries via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dihydro-isobenzofuranones, also known as phthalides, represent a privileged structural motif in medicinal chemistry and drug discovery. Compounds bearing this scaffold exhibit a wide range of biological activities, making them attractive targets for the development of novel therapeutics.[1] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and can result in modest yields.[2] To address these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology, offering dramatic reductions in reaction times, increased product yields, and enhanced purity.[3][4] This application note provides a detailed protocol for the rapid and efficient synthesis of dihydro-isobenzofuranone libraries using microwave irradiation, a technique that aligns with the principles of green chemistry by minimizing energy consumption and waste.[5][6]

Principles of Microwave-Assisted Synthesis

Microwave synthesis utilizes microwave radiation, a form of electromagnetic energy, to heat chemical reactions.[7] Unlike conventional heating methods that rely on external heat sources and slow heat transfer through conduction and convection, microwave energy directly couples with polar molecules and ionic species within the reaction mixture.[8][9] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave. This continuous reorientation generates friction, leading to rapid and efficient heating.[7][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the generation of heat.[10][11]

This direct and uniform heating of the reaction medium often leads to significantly accelerated reaction rates and can enable reaction pathways that are not as easily accessible through conventional heating.[3][8]

Experimental Protocol: Microwave-Assisted Synthesis of a 3-Substituted Dihydro-isobenzofuranone

This protocol details the synthesis of a 3-substituted dihydro-isobenzofuranone via the condensation of 2-carboxybenzaldehyde with a ketone, catalyzed by sulphamic acid under solvent-free conditions.[12]

Materials:

  • 2-Carboxybenzaldehyde

  • Substituted or non-cyclic ketone (e.g., acetophenone)

  • Sulphamic acid (catalyst)

  • Microwave reactor equipped with temperature and pressure sensors

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Scheme:

G cluster_conditions Reaction Conditions 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde Reaction Reaction 2-Carboxybenzaldehyde->Reaction + Ketone Ketone Ketone->Reaction Sulphamic Acid (20 mol%) Sulphamic Acid (20 mol%) Microwave Irradiation (80 °C, 2 min) Microwave Irradiation (80 °C, 2 min) Solvent-free Solvent-free Dihydro-isobenzofuranone Dihydro-isobenzofuranone Reaction->Dihydro-isobenzofuranone Condensation

Caption: General scheme for the microwave-assisted synthesis of dihydro-isobenzofuranones.

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-carboxybenzaldehyde (1.0 mmol), the desired ketone (1.2 mmol), and sulphamic acid (0.2 mmol, 20 mol%).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 2 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydro-isobenzofuranone derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data and Results

The microwave-assisted protocol offers significant advantages over conventional heating methods in terms of reaction time and yield. The following table summarizes a comparison for the synthesis of various isobenzofuran-1(3H)-ones.

EntryKetoneMethodCatalyst (mol%)TimeTemp (°C)Yield (%)[12]
1CyclohexanoneConventional20120 min12085
2CyclohexanoneMicrowave202 min8090
3AcetophenoneConventional20105 min12082
4AcetophenoneMicrowave202 min8088
5PropiophenoneConventional20110 min12080
6PropiophenoneMicrowave202 min8086

Data adapted from a study on the synthesis of isobenzofuran-1(3H)-ones using sulphamic acid.[12]

Troubleshooting and Optimization

While the described protocol is robust, some common issues may arise during the synthesis of isobenzofuranone libraries.

  • Low Yields: If the yield is lower than expected, ensure all reagents are pure and dry. The power setting of the microwave can also be optimized; however, careful temperature monitoring is crucial to prevent decomposition.[12]

  • Side Reactions: In some cases, particularly with aliphatic aldehydes as starting materials, acid-catalyzed self-condensation can occur.[13] While this protocol uses a ketone, if aldehydes are used in other synthetic routes, the addition of a mild, non-nucleophilic base may be necessary to suppress this side reaction.[13]

  • Over-reduction: When synthesizing isobenzofuranones via the reduction of phthalic anhydrides or esters, over-reduction to the corresponding diol can be a problem, especially with powerful reducing agents. Careful control of stoichiometry and temperature is essential.[13]

Workflow for Library Synthesis

The efficiency of the microwave-assisted protocol makes it highly suitable for the parallel synthesis of dihydro-isobenzofuranone libraries for high-throughput screening.

Sources

Troubleshooting & Optimization

Technical Support Center: Lactone Ring Stability in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals navigating the complexities of lactone chemistry. This guide is designed to provide in-depth, experience-driven insights into the common challenges associated with lactone ring opening under basic conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate experimental issues but also build a predictive understanding for future synthetic design.

Frequently Asked Questions (FAQs)

Q1: My lactone ring opened unexpectedly during a reaction with a basic reagent. What is the fundamental mechanism at play?

A1: Unintended lactone ring opening in the presence of a base is a classic case of nucleophilic acyl substitution, often referred to as saponification.[1][2][3] The process is typically initiated by the attack of a hydroxide ion or another basic nucleophile on the electrophilic carbonyl carbon of the lactone.[1][4][5] This attack forms a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond to relieve ring strain, ultimately yielding a hydroxy carboxylate salt after an acid-base reaction between the resulting carboxylic acid and the basic alkoxide.[1][3][6] Because the final deprotonation step is essentially irreversible, the equilibrium strongly favors the ring-opened product.[1][3]

Mechanism: Base-Promoted Lactone Hydrolysis (BAC2)

The diagram below illustrates the widely accepted BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism for this transformation.[6]

Caption: Base-promoted hydrolysis via a tetrahedral intermediate.

Q2: Why do some lactones open more easily than others? I have a β-lactone that seems much less stable than a γ-lactone I worked with previously.

A2: Your observation is spot on and highlights the critical role of ring strain. The stability of a lactone is inversely proportional to its ring strain.

  • β-Lactones (4-membered rings): These are highly strained due to significant angle deviation from the ideal sp² (120°) and sp³ (109.5°) bond angles. This strain makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.

  • γ-Lactones (5-membered rings): These are generally the most stable lactones. They have minimal angle strain, making them common in natural products and relatively resilient to mild basic conditions.[7]

  • δ-Lactones (6-membered rings): These are also quite stable, comparable to γ-lactones, with low ring strain.[7]

  • Macrolactones (12+ membered rings): While having low angle strain, they can be subject to transannular strain, but are generally more stable towards hydrolysis than small, strained rings.

Therefore, you must apply significantly milder conditions when working with β-lactones compared to γ- or δ-lactones to avoid unintentional ring opening.[8]

Q3: I'm trying to perform a reaction on another part of my molecule using a base, but my lactone keeps hydrolyzing. How can I prevent this?

A3: This is a common chemoselectivity challenge. Your strategy should focus on minimizing the reactivity of the nucleophile/base towards the lactone.

  • Choice of Base: The most critical factor is the base itself. Avoid strong, hard nucleophiles like NaOH, KOH, or LiOH if you want to preserve the lactone.[3] Consider using non-nucleophilic, sterically hindered bases like Diisopropylethylamine (DIPEA) or 2,6-lutidine. If a stronger base is required, a metal hydride (e.g., NaH) or a carbonate base (K₂CO₃, Cs₂CO₃) might be suitable as they are generally less nucleophilic towards esters than hydroxides.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed. Lower temperatures decrease the rate of the undesired lactone hydrolysis. For sensitive substrates, starting at -78°C and slowly warming is a standard approach.

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the risk of side reactions like ring opening.

  • Protecting Groups: If the above methods are insufficient, you may need to reconsider your synthetic strategy. One option is to protect the functionality that requires the basic reaction, allowing you to use conditions compatible with the lactone. Alternatively, if the lactone is not essential for the current step, it can be opened and then re-cyclized later in the synthesis.[9]

Base TypeExample(s)Suitability for Lactone PresenceRationale
Alkali Hydroxides LiOH, NaOH, KOHVery Poor Strong nucleophiles; readily promote saponification.[3]
Alkali Carbonates K₂CO₃, Cs₂CO₃Moderate to Good Weaker bases and less nucleophilic than hydroxides.
Amine Bases Triethylamine (TEA), DIPEAGood Sterically hindered amines are poor nucleophiles.
Metal Hydrides NaH, KHGood Non-nucleophilic; act as proton abstractors only.
Alkoxides NaOMe, KOtBuPoor to Moderate Can cause transesterification or hydrolysis if water is present.
Q4: My reaction involves an amine nucleophile, and instead of the expected product, I am forming a lactam. Why is this happening?

A4: This is a classic example of an intramolecular aminolysis reaction. If your molecule contains both a lactone and a primary or secondary amine, the amine can act as an internal nucleophile. It attacks the lactone's carbonyl carbon, leading to ring opening followed by cyclization to form a thermodynamically stable lactam (a cyclic amide).[10][11] Five- and six-membered lactams are particularly favored.[10][12]

To avoid this, the amine must be protected before subjecting the molecule to conditions that might facilitate this intramolecular reaction. Common amine protecting groups stable to basic conditions include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Troubleshooting Workflows

Problem: Partial or Complete Lactone Hydrolysis Observed

If you are observing the hydroxy acid byproduct, follow this systematic approach to diagnose and solve the issue.

Sources

Technical Support Center: Purification of Dihydro-isobenzofuranone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REF-ISO-8842 Subject: Advanced Separation Protocols for Phthalide Derivatives (Dihydro-isobenzofuranones) Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Chemical Scope

Welcome to the Purification Technical Support Center. You are likely accessing this guide because you are working with dihydro-isobenzofuran-1(3H)-ones , commonly referred to as phthalides . These molecules (e.g., 3-n-butylphthalide or NBP) are critical pharmacophores in neurology (ischemic stroke recovery) and oncology.

The Challenge: The purification of these compounds presents two distinct isomer challenges:

  • Enantiomers: The C3 position is a chiral center. Enantiomers (R/S) often have vastly different pharmacokinetic profiles.[1]

  • Lactone Instability: The gamma-lactone ring is susceptible to hydrolysis under basic conditions, leading to ring-opening and the formation of hydroxy-acids.

This guide provides self-validating protocols for resolving these isomers using HPLC, SFC, and HSCCC.

Module A: Chiral HPLC Method Development

Primary Application: Analytical purity checks and small-scale (<100 mg) purification.

Column Selection Strategy

For dihydro-isobenzofuranones, polysaccharide-based stationary phases are the industry standard due to the "inclusion complex" mechanism formed by the lactone ring.

Recommended Screening Set:

Column Code Stationary Phase Mechanism Success Rate (Phthalides)
CSP-1 (AD-H type) Amylose tris(3,5-dimethylphenylcarbamate) H-bonding/Steric High (Start Here)
CSP-2 (OD-H type) Cellulose tris(3,5-dimethylphenylcarbamate) Steric fit Medium

| CSP-3 (Teicoplanin) | Macrocyclic Glycopeptide | Inclusion/Ionic | High (specifically for NBP) |

Validated Protocol: 3-n-butylphthalide (NBP) Separation

Based on validated pharmacokinetic studies [1].

  • Column: Teicoplanin-based (e.g., Astec Chirobiotic T, 250 mm × 4.6 mm, 5 μm).[2]

  • Mobile Phase: Isocratic Methanol:Water (or pure Ethanol for prep).

  • Flow Rate: 0.6 mL/min.[2][3]

  • Detection: UV @ 230 nm or MS/MS (m/z 191.1 → 145.1).

  • Critical Parameter: This method avoids normal phase solvents (Hexane), making it compatible with MS and easier to handle for biological samples.

Troubleshooting Resolution Loss

If


 (baseline separation not achieved):
  • Temperature Effect: Lower temperature to 15°C. Chiral recognition is enthalpy-driven; lower T increases the separation factor (

    
    ).
    
  • Solvent Switch: If using Hexane/IPA (Normal Phase), switch to Hexane/Ethanol . Ethanol forms different H-bonds with the amylose backbone, often altering selectivity.

Module B: Supercritical Fluid Chromatography (SFC) for Scale-Up

Primary Application: Preparative separation (>100 mg to Gram scale).

SFC is superior for phthalides because the CO2 neutralizes the Lewis basicity of the lactone oxygen, preventing peak tailing without aggressive additives.

SFC Method Logic Diagram

The following workflow illustrates the decision process for optimizing SFC separations for hydrophobic lactones.

SFC_Optimization Start Start: SFC Screening Screen Gradient: 5-40% MeOH in CO2 Start->Screen Check Check Resolution (Rs) Screen->Check Good Rs > 2.0 Proceed to Loading Study Check->Good Yes Poor Rs < 1.5 Check->Poor No Tailing Issue: Peak Tailing? Poor->Tailing AddAcid Add 0.1% Formic Acid (Suppress interactions) Tailing->AddAcid Yes ChangeCol Switch Column: Amylose -> Cellulose Tailing->ChangeCol No (Selectivity issue) Pressure Increase Backpressure (BPR) 120 bar -> 150 bar AddAcid->Pressure ChangeCol->Pressure Pressure->Check Retest

Caption: Logic flow for optimizing Supercritical Fluid Chromatography (SFC) conditions for lactone separation.

Standard SFC Conditions for Phthalides
  • Stationary Phase: Chiralpak AD-H or IG (Immobilized amylose is more robust).

  • Mobile Phase: CO2 / Methanol (85:15).

  • Additive: None usually required. If tailing occurs, use 0.1% Formic Acid . Never use Diethylamine (DEA) as it may ring-open the lactone.

  • Back Pressure: 120 bar (Standard). Increase to 150 bar to increase density and retention if isomers elute too fast (

    
    ).
    

Module C: Isolation from Complex Matrices (HSCCC)

Primary Application: Isolating dihydro-isobenzofuranones from plant extracts (e.g., Ligusticum, Apium).

High-Speed Counter-Current Chromatography (HSCCC) is ideal because it uses no solid support , eliminating irreversible adsorption of the lactone [2].

The "Golden" Solvent System

For phthalides (medium polarity), a two-phase solvent system of n-Hexane : Ethyl Acetate : Methanol : Water is the standard.

Optimization Table:

Target Polarity Ratio (Hex:EtOAc:MeOH:H2O) Partition Coefficient (K) Goal

| Non-polar (e.g., Ligustilide) | 9 : 1 : 9 : 1 |


 |
| Medium  (e.g., Senkyunolide) | 7 : 3 : 5 : 5 | 

| | Polar (Hydroxy-phthalides) | 5 : 5 : 5 : 5 |

|

Protocol Step:

  • Equilibrate column with the Upper Phase (Stationary).

  • Inject sample.[4]

  • Elute with Lower Phase (Mobile) at 2.0 mL/min.

  • Result: 95%+ purity for diastereomers without silica gel costs.

Troubleshooting: The Stability Trap

CRITICAL WARNING: Dihydro-isobenzofuranones are lactones. They exist in a pH-dependent equilibrium.[5]

The Ring-Opening Mechanism

Under basic conditions (pH > 8), the lactone hydrolyzes to the hydroxy-carboxylate form. This is often mistaken for "degradation" or "column bleed."

Lactone_Stability Lactone Closed Lactone (Active/Target) Non-polar Open Hydroxy-Acid (Inactive) Polar/Anionic Lactone->Open High pH (NaOH, DEA) Irreversible over time Open->Lactone Acidic Workup (HCl) Restores Ring

Caption: pH-dependent hydrolysis of the isobenzofuranone ring. Basic conditions destroy the target molecule.

Corrective Action:

  • Mobile Phase: Always maintain pH < 7.0.

  • Fraction Recovery: If using basic additives in Prep-HPLC, immediately neutralize fractions with dilute acetic acid before evaporation.

  • Storage: Store purified isomers in dry solvents (DMSO, Methanol) at -20°C. Avoid aqueous buffers for long-term storage.

Frequently Asked Questions (FAQ)

Q: My peaks are splitting in the chiral HPLC method. Is it the column? A: Likely not. Check your sample solvent.[3][6] If you dissolve the phthalide in 100% DMSO or THF and inject into a Hexane/IPA mobile phase, the "strong" solvent effect will distort the peak. Solution: Dissolve the sample in the mobile phase itself.

Q: Can I use normal silica flash chromatography to separate enantiomers? A: No. Silica is achiral. It can separate diastereomers (e.g., if you have multiple chiral centers) or regioisomers (e.g., 3-butyl vs 3-propyl), but not enantiomers. You must use a Chiral Stationary Phase (CSP).

Q: Why does my retention time shift day-to-day in SFC? A: SFC is sensitive to temperature/pressure fluctuations which alter CO2 density. Ensure your Back Pressure Regulator (BPR) is stable. A 5-bar shift can change retention by 10%.

References

  • Diao, X., Ma, Z., Lei, P., Zhong, D., Zhang, Y., & Chen, X.[2] (2013).[2][7] Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry.[2] Journal of Chromatography B, 939, 67-72.[2]

  • Wei, Y., Zhang, T., Ito, Y. (2013). Online isolation and purification of four phthalide compounds from Chuanxiong rhizoma using high-speed counter-current chromatography coupled with semi-preparative liquid chromatography.[7] Journal of Chromatography A, 1284, 53-58.

  • Luo, J., et al. (2009). Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration.[8] Journal of Chromatography A, 1216(27), 5249-5255.

Sources

Technical Support Center: Bioassay Optimization for Isobenzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isobenzofuranone Paradox

Welcome to the technical support hub for isobenzofuranone derivatives (including phthalides and related lactones). These scaffolds are pharmacologically privileged but chemically temperamental.

The Core Problem: Researchers often face a paradox where these compounds require organic solvents (like DMSO) due to high lipophilicity (LogP > 3), yet they possess a labile lactone ring that is susceptible to hydrolysis.

The Trap: A common novice error is raising the pH to improve solubility. While this dissolves the compound, it often triggers lactone ring opening , converting your active pharmacophore into an inactive hydroxy-acid species. This guide provides the protocols to navigate this stability-solubility trade-off.

Module 1: Diagnostic & Physicochemical Profiling

Q1: My compound dissolves in DMSO but precipitates immediately upon addition to the assay buffer. Why?

Diagnosis: This is the "Solvent Shock" phenomenon. Isobenzofuranones are highly hydrophobic. When a 100% DMSO stock is introduced directly into an aqueous buffer, the rapid change in polarity forces the compound to "crash out" (crystallize) before it can disperse, often forming micro-precipitates invisible to the naked eye but devastating to assay reproducibility.

The Fix: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the final assay well. Use an intermediate step to "step down" the solvent concentration.[1]

Protocol: The "Step-Down" Dilution Scheme

Target: 100 µM final concentration in 1% DMSO.

  • Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Intermediate Dilution (10x): Dilute the stock 1:10 into a buffer containing 10% DMSO .

    • Why? This keeps the compound soluble while introducing water, allowing hydration shells to form gradually.

  • Final Dilution (1x): Pipette the Intermediate Mix into your final assay plate (1:10 dilution).

    • Result: 100 µM compound in 1% DMSO.

Q2: My compound is soluble, but activity decreases over time. Is it degrading?

Diagnosis: Likely Lactone Hydrolysis . Isobenzofuranones are cyclic esters (lactones). In alkaline conditions (pH > 7.[2]4) or in the presence of nucleophilic buffer components (like Tris with unadjusted pH), the ring opens.

The Fix: Buffer Optimization

  • pH Limit: Maintain assay pH between 6.5 and 7.4 . Avoid pH > 7.5.

  • Buffer Choice: Use HEPES or MOPS instead of Tris or Phosphate if possible. Phosphate can catalyze hydrolysis in some specific lactone substitutions.

  • Verification: Run a stability check via LC-MS. Incubate compound in buffer for 0, 1, and 4 hours. If the mass shifts by +18 Da (addition of H₂O), your ring has opened.

Module 2: Advanced Solubilization Strategies

Q3: I cannot exceed 0.1% DMSO due to cell toxicity, but my compound crashes out. What are my alternatives?

Diagnosis: You have hit the "Solubility Wall."[1] Standard organic solvents are insufficient here. You need a carrier system that shields the hydrophobic core of the isobenzofuranone from the aqueous environment.

The Fix: Cyclodextrin Complexation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3][4] It forms an inclusion complex, encapsulating the lipophilic isobenzofuranone inside its hydrophobic cavity while presenting a hydrophilic exterior to the buffer.

Protocol: HP-β-CD Formulation
  • Prepare Carrier Stock: Dissolve HP-β-CD in water or buffer to 20-40% (w/v) .

  • Compound Addition: Add your isobenzofuranone (solid or highly concentrated DMSO stock) to the cyclodextrin solution.

  • Equilibration: Shake at room temperature for 4–24 hours.

  • Filtration: Pass through a 0.22 µm filter to remove uncomplexed solid.

  • Assay Use: Use this complex as your stock.

    • Note: Always include a "Vehicle Control" with the same concentration of HP-β-CD, as cyclodextrins can extract cholesterol from cell membranes at high concentrations.

Module 3: Troubleshooting False Positives (Aggregation)

Q4: I see potent inhibition (IC₅₀ < 1 µM), but the curve is very steep (Hill slope > 2). Is this real?

Diagnosis: Suspect Colloidal Aggregation . Hydrophobic isobenzofuranones often form colloidal particles in aqueous solution. These colloids sequester enzymes nonspecifically, leading to false-positive inhibition. This is the most common artifact in early-stage drug discovery.

The Fix: The Detergent Test Aggregates are sensitive to non-ionic detergents. If your inhibition disappears upon adding a detergent, your "drug" was just a dust ball of chemicals.

Protocol: The Triton Sensitivity Assay

Run your dose-response curve in two parallel conditions:

  • Standard Buffer: Assay buffer + Compound.

  • Detergent Buffer: Assay buffer + 0.01% Triton X-100 (or 0.005% Tween-20) + Compound.

  • Interpretation:

    • IC₅₀ remains stable: True inhibition.

    • IC₅₀ shifts significantly (>3-fold) or activity vanishes: False positive (Aggregation).

Visual Troubleshooting Workflows

Figure 1: The Solubility Decision Tree

Use this logic flow to determine the correct formulation strategy for your assay.

SolubilityDecisionTree Start Start: Compound Preparation CheckSolubility Visual Check: Precipitate in Buffer? Start->CheckSolubility CheckPH Check Buffer pH CheckSolubility->CheckPH Yes (Cloudy) AggregationCheck Check for Aggregation (Triton X-100 Test) CheckSolubility->AggregationCheck No (Clear) HydrolysisCheck Is pH > 7.4? CheckPH->HydrolysisCheck ModifyBuffer Adjust pH to 6.5 - 7.2 Switch to HEPES HydrolysisCheck->ModifyBuffer Yes (Risk of Hydrolysis) DMSOLimit Is DMSO > 1%? HydrolysisCheck->DMSOLimit No ModifyBuffer->CheckSolubility StepDown Use 'Step-Down' Dilution Protocol DMSOLimit->StepDown No (DMSO Low) Cyclodextrin Use HP-β-Cyclodextrin Complexation DMSOLimit->Cyclodextrin Yes (Need lower DMSO) Proceed Proceed to Assay StepDown->Proceed Cyclodextrin->Proceed AggregationCheck->Proceed Activity Retained w/ Detergent

Caption: Decision logic for troubleshooting isobenzofuranone solubility. Blue nodes indicate observation; Yellow/Red indicate decision points; Green indicates the solution.

Figure 2: The "Step-Down" Dilution Workflow

Prevention of "Solvent Shock" precipitation.

DilutionWorkflow cluster_0 Critical Step: Hydration Shell Formation Stock Stock Solution 10 mM (100% DMSO) Intermediate Intermediate Mix 1 mM (10% DMSO + Buffer) Stock->Intermediate  1:10 Dilution  (Slow addition) Final Assay Well 100 µM (1% DMSO + Buffer) Intermediate->Final  1:10 Dilution  (Assay Start)

Caption: Step-down dilution protocol to minimize precipitation shock when moving from organic stock to aqueous assay buffer.

Summary Data Table: Solvent & Buffer Compatibility

ParameterRecommended RangeCritical Limit (Fail Point)Reason for Failure
DMSO Concentration 0.1% – 0.5%> 1.0%Cell toxicity; Enzyme denaturation.
Buffer pH 6.5 – 7.2> 7.5Lactone Ring Hydrolysis (Irreversible).
Triton X-100 0.001% – 0.01%N/AEssential to prevent colloidal aggregation artifacts.
Cyclodextrin (HP-β-CD) 0.1% – 2.0% (w/v)> 5.0%May extract cholesterol from cell membranes.

References

  • Lactone Stability & Hydrolysis

    • Gómez-Bombarelli, R., et al. (2013). "Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions." Journal of Physical Chemistry A.
  • Colloidal Aggregation in Bioassays

    • Shoichet, B. K. (2006).[5] "Screening in a spirit of haunting: the role of aggregation in non-specific inhibition." Drug Discovery Today.

  • DMSO Tolerance & Optimization

    • Assay Guidance Manual (NCBI). "Reagent Stability and Solvent Tolerance."
  • Cyclodextrin Applications

    • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 6,7-Dihydro-5(4H)-isobenzofuranone Protons

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for the protons of 6,7-dihydro-5(4H)-isobenzofuranone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from related structures and fundamental NMR principles to offer a comprehensive understanding of the spectral features of this heterocyclic compound.

Introduction: The Structural Significance of 6,7-Dihydro-5(4H)-isobenzofuranone

6,7-Dihydro-5(4H)-isobenzofuranone, a phthalide derivative, represents a core structural motif found in numerous biologically active natural products and synthetic compounds. Phthalides, or isobenzofuranones, are known for a wide range of biological activities, including insecticidal, analgesic, and anti-inflammatory effects[1]. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. ¹H NMR spectroscopy stands as a primary and indispensable tool for the unambiguous structural elucidation of such organic molecules. The chemical shift of each proton provides a detailed electronic and spatial map of the molecule, making its correct assignment crucial.

This guide will delve into the expected ¹H NMR spectrum of 6,7-dihydro-5(4H)-isobenzofuranone, offer a comparative analysis with structurally related compounds, and provide a robust experimental protocol for acquiring high-quality NMR data.

Predicted ¹H NMR Spectrum and Proton Assignments

The structure and proton labeling for 6,7-dihydro-5(4H)-isobenzofuranone are as follows:

Caption: Structure of 6,7-dihydro-5(4H)-isobenzofuranone with proton numbering.

Predicted Chemical Shifts (in CDCl₃, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for the Chemical Shift
H₄ ~ 4.9 - 5.1Triplet (t)These protons are benzylic and adjacent to an oxygen atom of the lactone ring. This dual deshielding effect shifts their signal significantly downfield. The multiplicity is predicted as a triplet due to coupling with the two adjacent protons on C₅.
H₅ ~ 2.4 - 2.6Triplet (t)These protons are in an allylic position to the aromatic ring and adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl group deshields these protons, placing them in this region. They will appear as a triplet due to coupling with the two protons on C₄.
H₆ ~ 1.8 - 2.0Multiplet (m)These protons are on a standard saturated carbon in the cyclohexene ring. Their chemical shift is in the typical aliphatic region. They will appear as a multiplet due to coupling with the protons on C₅ and C₇.
H₇ ~ 2.1 - 2.3Multiplet (m)These protons are adjacent to the aromatic ring, which causes a slight deshielding effect compared to H₆. They will appear as a multiplet due to coupling with the protons on C₆.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected chemical shifts with experimentally determined values for similar molecular scaffolds.

Comparison Table of ¹H NMR Data
CompoundH₄ Protons (δ, ppm)H₅ Protons (δ, ppm)H₆/H₇ Protons (δ, ppm)Source
6,7-Dihydro-5(4H)-isobenzofuranone (Predicted) ~ 4.9 - 5.1~ 2.4 - 2.6~ 1.8 - 2.3-
Phthalide 5.31 (s)-Aromatic protons: 7.4-7.9ChemicalBook[2]
(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1(3H)-one H3a: 3.03 (m)H4/H7: 3.25 (m)H5/H6: 6.20 (m)ResearchGate[1]
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione -H5: ~2.4 (m)H6/H7: ~1.8-2.2 (m)ResearchGate[3]

Analysis of Comparative Data:

  • Phthalide serves as a good reference for the protons on the carbon adjacent to the lactone oxygen (H₄). The chemical shift of these protons in phthalide is 5.31 ppm[2]. In our target molecule, the aromatic ring is replaced by a cyclohexene ring, which is less electron-withdrawing. Therefore, we predict a slightly upfield shift for H₄ to the region of 4.9-5.1 ppm.

  • The data for (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1(3H)-one provides insights into a related bicyclic system. While the chemical shifts are different due to the strained ring system, it confirms that protons in such fused ring systems have distinct and assignable signals[1].

  • 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is a very close structural analog. The reported chemical shifts for the protons on the tetrahydro portion of the ring (~1.8-2.4 ppm) strongly support our predictions for H₅, H₆, and H₇ in our target molecule[3].

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 6,7-dihydro-5(4H)-isobenzofuranone, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation:
  • Sample: 5-10 mg of purified 6,7-dihydro-5(4H)-isobenzofuranone

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: 5 mm high-precision NMR tube

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL CDCl₃ with TMS prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on CDCl₃ signal prep3->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum (16-32 scans) acq2->acq3 acq4 Perform 2D NMR if needed (COSY, HSQC) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate TMS to 0.00 ppm proc3->proc4 proc5 Integrate peaks and measure coupling constants proc4->proc5

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid 6,7-dihydro-5(4H)-isobenzofuranone.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) directly in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Optimize the magnetic field homogeneity by shimming. This is a critical step for obtaining sharp, well-resolved peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient signal-to-noise ratio can typically be achieved with 16 to 32 scans.

    • For unambiguous assignment, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).

Conclusion

The ¹H NMR spectrum of 6,7-dihydro-5(4H)-isobenzofuranone can be effectively predicted and analyzed through a combination of fundamental NMR principles and comparative data from structurally related molecules. The protons adjacent to the lactone oxygen and the carbonyl group are expected to be the most downfield due to strong deshielding effects, while the protons of the cyclohexene ring will resonate in the aliphatic region. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is essential for the structural verification and further investigation of this important class of compounds. For definitive structural confirmation, 2D NMR techniques are invaluable.

References

  • NMR study of phthalide-type poly(phenylene)s. Symmetry and additivity.Magnetic Resonance in Chemistry, 2017.
  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.Modgraph, 2004.
  • Phthalide(87-41-2) 1H NMR spectrum.ChemicalBook.
  • Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis.
  • Figure S5.13. 1 H NMR spectrum of 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione 6 in CDCl3.

Sources

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of 5(4H)-Isobenzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Isobenzofuranone Scaffolds

5(4H)-Isobenzofuranones, also known as phthalides, represent a privileged scaffold in medicinal chemistry and natural product research. Their derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antioxidant, and antiproliferative properties. The structural elucidation of novel isobenzofuranone derivatives is a critical step in their development as therapeutic agents. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as an indispensable tool for this purpose. It provides not only the molecular weight but also a structural fingerprint through the analysis of fragmentation patterns.

This guide offers an in-depth comparison of the mass spectrometric fragmentation patterns of 5(4H)-isobenzofuranone and its derivatives. We will explore the core fragmentation pathways under Electron Ionization (EI), the most common ionization technique for these compounds in GC-MS, and discuss how substituents at the C-3 position influence these pathways. This guide is designed to provide researchers with the foundational knowledge to interpret mass spectra of known derivatives and to postulate the structures of new chemical entities based on their fragmentation data.

Pillar 1: The Core Fragmentation Pathway of the 5(4H)-Isobenzofuranone Skeleton

Under Electron Ionization (EI) conditions, the 5(4H)-isobenzofuranone molecule undergoes a series of characteristic fragmentations. The initial event is the removal of an electron to form a molecular ion (M•+). The stability and subsequent fragmentation of this ion are dictated by the inherent structural features of the isobenzofuranone core.

The mass spectrum of the parent compound, 1(3H)-Isobenzofuranone (Phthalide), provides a blueprint for the core fragmentation. The molecular ion at m/z 134 is readily observed. A key fragmentation step is the loss of a formyl radical (•CHO) to produce a highly stable benzoyl cation at m/z 105. This is often a prominent peak in the spectrum. Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation at m/z 77. Another characteristic, though often less intense, fragmentation is the loss of CO from the molecular ion to give an ion at m/z 106.

M M•+ (m/z 134) 5(4H)-Isobenzofuranone F1 [M-CHO]+ (m/z 105) Benzoyl cation M->F1 - •CHO F3 [M-CO]•+ (m/z 106) M->F3 - CO F2 [M-CHO-CO]+ (m/z 77) Phenyl cation F1->F2 - CO

Caption: Core fragmentation pathway of 5(4H)-isobenzofuranone under EI-MS.

Pillar 2: Comparative Analysis: The Influence of C-3 Substitution

The substitution at the C-3 position of the lactone ring significantly directs the fragmentation pathways, providing valuable structural information. Here, we compare the fragmentation of the unsubstituted parent compound with its 3-alkyl derivatives.

The Causality of Substituent-Driven Fragmentation

The nature of the substituent at the C-3 position influences the stability of the molecular ion and the resulting fragment ions. The cleavage of the bond between the C-3 carbon and the substituent is a common and diagnostic fragmentation pathway. The stability of the leaving radical and the resulting cation plays a crucial role in the prevalence of this pathway.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresObservations and Mechanistic Insights
5(4H)-Isobenzofuranone 134105 ([M-CHO]+), 77 ([M-CHO-CO]+)The primary fragmentation involves the cleavage of the lactone ring.
3-Methyl-5(4H)-isobenzofuranone 148133 ([M-CH₃]+), 105 ([M-CH₃-CO]+), 77 ([M-CH₃-CO-CO]+)The loss of the methyl radical to form a stable acylium ion at m/z 133 is the dominant pathway. This ion is analogous to the benzoyl cation and is highly stabilized.
3-Ethyl-5(4H)-isobenzofuranone 162133 ([M-C₂H₅]+), 105 ([M-C₂H₅-CO]+)Similar to the methyl derivative, the loss of the ethyl radical is a major fragmentation, leading to the same stable acylium ion at m/z 133.
3,3-Dimethyl-5(4H)-isobenzofuranone 162147 ([M-CH₃]+)The loss of one methyl group to form a tertiary carbocation stabilized by the adjacent oxygen and aromatic ring is the most favorable fragmentation. The resulting ion at m/z 147 is the base peak.

The data clearly indicates that for 3-substituted derivatives, the primary fragmentation is the loss of the substituent from the C-3 position. This is a direct consequence of the formation of a highly stabilized acylium-type cation.

cluster_0 3-Alkyl-isobenzofuranone (R = CH₃, C₂H₅) cluster_1 3,3-Dimethyl-isobenzofuranone M_alkyl M•+ (m/z 148, 162) F1_alkyl [M-R]+ (m/z 133) Phthalidyl cation M_alkyl->F1_alkyl - •R F2_alkyl [M-R-CO]+ (m/z 105) Benzoyl cation F1_alkyl->F2_alkyl - CO F3_alkyl [M-R-CO-CO]+ (m/z 77) Phenyl cation F2_alkyl->F3_alkyl - CO M_dimethyl M•+ (m/z 162) F1_dimethyl [M-CH₃]+ (m/z 147) M_dimethyl->F1_dimethyl - •CH₃

Caption: Comparative fragmentation pathways for 3-alkylated isobenzofuranones.

Predictive Insights for Other Substituents

Based on established principles of mass spectrometry, we can predict the fragmentation behavior for derivatives with other types of substituents:

  • Electron-donating groups on the aromatic ring are expected to stabilize the molecular ion and promote fragmentations that retain the charge on the aromatic portion.

  • Electron-withdrawing groups may destabilize the molecular ion, leading to more extensive fragmentation. They may also influence which ring cleavages are favored.

  • Substituents with heteroatoms (e.g., -OH, -OCH₃) at the C-3 position will likely lead to characteristic losses of small neutral molecules (e.g., H₂O, CH₃OH).

Pillar 3: A Self-Validating Experimental Protocol for Compound Analysis

The following protocol outlines a robust and reliable method for the analysis of 5(4H)-isobenzofuranone derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The choice of GC-MS is predicated on the typical volatility and thermal stability of these compounds. For less volatile or thermally labile derivatives, a Liquid Chromatography-Mass Spectrometry (LC-MS) approach would be more suitable.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and should be optimized for the specific instrumentation and analytes of interest.

  • Sample Preparation:

    • Dissolve the purified 5(4H)-isobenzofuranone derivative in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 10-100 µg/mL. The choice of solvent is critical to ensure good solubility and compatibility with the GC system.

    • If analyzing from a complex matrix (e.g., natural product extract), a prior liquid-liquid extraction or solid-phase extraction (SPE) step is necessary to remove interfering substances.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode is recommended for trace analysis to ensure maximum transfer of the analyte to the column. For more concentrated samples, a split injection can be used.

      • Causality: Splitless injection maximizes sensitivity, which is crucial for identifying and characterizing low-abundance derivatives.

    • Injector Temperature: 250-280 °C. This temperature should be high enough to ensure rapid volatilization of the analytes without causing thermal degradation.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable. Column dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.

      • Causality: A 5% phenyl column provides excellent separation for a wide range of aromatic compounds with varying polarities.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1-2 minutes.

      • Ramp: 10-15 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes.

      • Causality: A temperature ramp allows for the separation of compounds with different boiling points. The final high temperature ensures that all analytes are eluted from the column.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Causality: 70 eV is the standard energy for EI-MS, which produces reproducible fragmentation patterns that can be compared to library spectra.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500. This range will cover the molecular ions and expected fragments of most common isobenzofuranone derivatives.

    • Data Acquisition: Full scan mode to obtain the complete mass spectrum for structural elucidation.

cluster_workflow GC-MS Analysis Workflow Sample Sample Preparation (Dissolution/Extraction) Injection GC Injection (Splitless, 250-280°C) Sample->Injection Separation GC Separation (e.g., HP-5ms column, Temperature Program) Injection->Separation Ionization MS Ionization (EI, 70 eV) Separation->Ionization Detection Mass Analysis (Full Scan, m/z 40-500) Ionization->Detection Analysis Data Analysis (Spectrum Interpretation) Detection->Analysis

Caption: A typical workflow for the GC-MS analysis of 5(4H)-isobenzofuranone derivatives.

Conclusion

The mass spectrometric fragmentation of 5(4H)-isobenzofuranone derivatives provides a rich source of structural information. The core isobenzofuranone skeleton undergoes characteristic cleavages, primarily involving the lactone ring. Substituents at the C-3 position exert a strong directing effect on the fragmentation, with the loss of the substituent often being the most dominant pathway. By understanding these fundamental fragmentation patterns and employing robust analytical protocols, researchers can confidently identify known isobenzofuranone derivatives and deduce the structures of novel compounds, thereby accelerating research and development in this important class of molecules.

References

  • NIST Chemistry WebBook, SRD 69: 1(3H)-Isobenzofuranone. [Link]

  • PubChem Compound Summary for CID 18939, 3-Methyl-1(3H)-isobenzofuranone. [Link]

  • NIST Chemistry WebBook, SRD 69: 1(3H)-Isobenzofuranone, 3,3-dimethyl-. [Link]

  • PubChem Compound Summary for CID 10909876, 1(3H)-Isobenzofuranone, 3-ethyl-. [Link]

  • Al-Smadi, M., & Al-Zereini, W. (2018). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Pharmaceutical and Clinical Research, 10(4), 118-124. [Link] (Note: While the journal is accessible, a direct link to the full text may vary. The citation provides the necessary information to locate the article.)

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(3), 833–839. [Link]

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1699-1707. [Link]

A Comparative Crystallographic Guide to Substituted 5(4H)-Isobenzofuranones: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 5(4H)-isobenzofuranone scaffold, also known as a phthalide, represents a privileged heterocyclic motif. Its derivatives have garnered significant attention due to their diverse biological activities, including antifungal, cytotoxic, and antiplatelet properties. The three-dimensional arrangement of atoms within these molecules, dictated by the nature and position of their substituents, is paramount to their function. X-ray crystallography stands as the definitive technique for elucidating these intricate solid-state structures, providing invaluable insights into intermolecular interactions that govern crystal packing and, ultimately, the physicochemical properties of the bulk material.

This guide offers a comparative analysis of the X-ray crystallographic data for a series of substituted 5(4H)-isobenzofuranones. By examining the influence of various substituents on key crystallographic parameters, we aim to provide researchers with a deeper understanding of the structure-property relationships inherent to this important class of compounds. This knowledge is crucial for the rational design of novel isobenzofuranone-based therapeutics and functional materials with tailored properties.

The Decisive Role of Substituents in Crystal Lattice Architecture

The introduction of different functional groups onto the isobenzofuranone core profoundly influences the resulting crystal structure. Electron-donating and electron-withdrawing groups, as well as bulky or halogen-containing substituents, modulate the electronic and steric properties of the molecule, thereby dictating the preferred intermolecular interactions and overall packing arrangement.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted 5(4H)-isobenzofuranones, providing a basis for understanding the structural variations induced by different substitution patterns.

Compound Name & Substituent(s)CCDC No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3-(2-(5-Fluoro-2-hydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one2390994C₁₆H₁₁FO₄MonoclinicP2₁/c10.3396(3)9.0911(3)13.8248(4)90108.859(3)901230.13(7)4
5-Methoxy-2-benzofuran-1(3H)-one-C₉H₈O₃MonoclinicP2₁/c8.1819(9)10.4285(18)9.2965(9)9099.962(8)90781.26(18)4
3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one (Phenolphthalein)-C₂₀H₁₄O₄OrthorhombicPca2₁21.018(4)8.991(2)8.101(2)9090901530.6(6)4

Note: CCDC numbers provide access to the full crystallographic information files (CIFs) via the Cambridge Crystallographic Data Centre's Access Structures service.[1] Where a CCDC number is not listed, the data has been sourced from publicly available literature.[2][3]

Impact of Electron-Withdrawing and -Donating Groups

The presence of a fluorine atom, an electron-withdrawing group, in 3-(2-(5-fluoro-2-hydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one influences the crystal packing through potential dipole-dipole interactions and weak C-H···F hydrogen bonds. In contrast, the electron-donating methoxy group in 5-methoxy-2-benzofuran-1(3H)-one can participate in hydrogen bonding via its oxygen atom, influencing the supramolecular assembly.[2] The planarity of the isobenzofuranone ring system is a common feature, though slight deviations can occur depending on the steric bulk of the substituents.[2]

In the case of phenolphthalein and its derivatives, the two phenyl rings attached to the C3 position are significantly twisted out of the plane of the isobenzofuranone core.[3] This steric hindrance plays a crucial role in preventing a planar conformation and influences the overall molecular shape and packing. The hydroxyl groups in these molecules are key players in forming extensive hydrogen-bonding networks, often leading to the formation of sheets or other complex three-dimensional architectures.[3]

Experimental Protocols: From Synthesis to Structure

The successful determination of a crystal structure is contingent upon the ability to grow high-quality single crystals. This, in turn, relies on the synthesis of a pure compound and the careful selection of crystallization conditions.

General Synthesis of Substituted 5(4H)-Isobenzofuranones

A common route to C-3 functionalized isobenzofuranones involves the condensation of phthalaldehydic acid with various 1,3-dicarbonyl compounds, often promoted by a base such as DBU.[4] Another established method is the reaction of 2-acylbenzoic acids with isatoic anhydrides. For phenolphthalein derivatives, the condensation of phthalic anhydride with substituted phenols in the presence of a dehydrating agent like methanesulfonic acid is a widely used approach.[3]

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often a process of trial and error. The following provides a general workflow that can be adapted for various substituted isobenzofuranones.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but show significantly higher solubility at elevated temperatures. A common strategy involves screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane). Mixed solvent systems, where the compound is dissolved in a "good" solvent and a "poor" solvent (in which it is less soluble) is slowly added, can also be effective.

  • Preparation of a Saturated Solution: Dissolve the purified isobenzofuranone derivative in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution. Gentle heating and stirring can aid in dissolution.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling process is crucial for the formation of large, well-ordered crystals. The vessel should be covered to prevent rapid evaporation of the solvent and contamination from dust.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, several techniques can be employed to induce nucleation. These include scratching the inside of the glass vessel with a glass rod, adding a seed crystal of the same compound, or placing the solution in a refrigerator or freezer to further decrease the solubility.

  • Crystal Harvesting and Drying: Once suitable crystals have formed, they are carefully isolated from the mother liquor by filtration. The crystals are then washed with a small amount of the cold crystallization solvent to remove any remaining impurities and dried under vacuum or in a desiccator.

Diagram of the Crystallization Workflow:

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_harvesting Harvesting Purified_Compound Purified Isobenzofuranone Dissolution Dissolve in Hot Solvent Purified_Compound->Dissolution Solvent_Screening Solvent Screening Solvent_Screening->Dissolution Slow_Cooling Slow Cooling Dissolution->Slow_Cooling Crystal_Formation Crystal Formation Slow_Cooling->Crystal_Formation Filtration Filtration Crystal_Formation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Single_Crystals Single Crystals for XRD Drying->Single_Crystals

Caption: A generalized workflow for the crystallization of substituted 5(4H)-isobenzofuranones.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected on a detector.

General Data Collection Parameters:

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used for small-molecule crystallography.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans) to ensure a complete dataset is obtained.

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods, typically with software packages like SHELXL. The refinement process involves adjusting atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors.

Diagram of the X-ray Crystallography Workflow:

Xray_Workflow cluster_experiment Experimental cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Analysis Single_Crystal Single Crystal Goniometer Goniometer Single_Crystal->Goniometer Xray_Source X-ray Source Xray_Source->Goniometer Detector Detector Goniometer->Detector Diffraction Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Unit_Cell Unit Cell & Space Group Determination Diffraction_Pattern->Unit_Cell Structure_Solution Structure Solution (Direct/Patterson Methods) Unit_Cell->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure Analysis Analysis of Geometry & Intermolecular Interactions Final_Structure->Analysis

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Visualizing Intermolecular Interactions: A Deeper Look into Crystal Packing

The final crystal structure reveals not only the geometry of the individual molecules but also how they interact with their neighbors in the solid state. These intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are the "glue" that holds the crystal lattice together. Software such as PLATON and Mercury can be used to visualize and analyze these interactions.[5][6]

The study of these non-covalent interactions is crucial for understanding and predicting the physical properties of the crystalline material, such as melting point, solubility, and stability. For drug development professionals, understanding the intermolecular interactions of a potential drug candidate in its solid form is essential for formulation and bioavailability studies.

Conclusion

This guide has provided a comparative overview of the X-ray crystallographic data for a selection of substituted 5(4H)-isobenzofuranones, highlighting the profound influence of substituents on their solid-state structures. The detailed experimental protocols offer a practical framework for researchers seeking to obtain single-crystal X-ray data for their own isobenzofuranone derivatives. By understanding the interplay between molecular structure and crystal packing, scientists can more effectively design and synthesize novel isobenzofuranones with desired properties for a wide range of applications, from drug discovery to materials science.

References

  • Khotsombat, S., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.
  • Franca, E. F., et al. (2016). Crystal structure and theoretical study. Journal of Molecular Graphics and Modelling.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H) - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • He, J., et al. (2022). Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination. Chemical Communications, 58(71), 9096-9099. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Macrae, C. F., et al. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

  • Pereira, J. L., et al. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3288. [Link]

  • Chalmers, B. A., & Smith, I. A. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molecules, 30(20), 4853. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. Retrieved February 24, 2026, from [Link]

Sources

Chromatographic Selectivity of Isobenzofuranone Analogs: A Comparative Retention Study on Alkyl-Bonded vs. Phenyl-Hexyl Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of HPLC retention behaviors for isobenzofuranone analogs, focusing on the separation of 3-n-butylphthalide (NBP) , Ligustilide , and their polar metabolites. We demonstrate that while C18 columns rely primarily on hydrophobicity, Phenyl-Hexyl phases offer superior selectivity for unsaturated analogs (like Ligustilide) via


 interactions. This guide details a self-validating protocol for optimizing resolution between structural isomers and degradation products in drug development workflows.

Introduction: The Phthalide Challenge

Isobenzofuranones (phthalides) are the core pharmacophore for various neuroprotective agents (e.g., 3-n-butylphthalide) and bioactive natural products (e.g., Ligustilide from Angelica sinensis).

The Chromatographic Problem:

  • Structural Similarity: Analogs often differ only by the saturation of a side chain (butyl vs. butylidene) or a single hydroxyl group.

  • Hydrophobicity: The core phthalide ring is moderately non-polar, but metabolic derivatives (hydroxylates) are highly polar, leading to "general elution problem" dynamics.

  • Selectivity Limits: Standard C18 columns often fail to fully resolve the critical pair of NBP and Ligustilide due to their nearly identical logP values, necessitating alternative stationary phase chemistries.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a "Model Study" approach comparing two distinct stationary phases.

Reagents and Standards
  • Analytes:

    • 3-Hydroxyphthalide (Polar Metabolite Model)

    • Phthalide (Parent Core)

    • Z-Ligustilide (Unsaturated Analog,

      
      -active)
      
    • 3-n-Butylphthalide (NBP) (Hydrophobic Target)

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Modifier: Formic Acid (FA) 0.1% v/v.

Chromatographic Conditions

Two systems are compared to highlight the selectivity mechanisms.

ParameterSystem A (Hydrophobic Focus) System B (

-Selectivity Focus)
Column C18 (e.g., Agilent ZORBAX Eclipse Plus C18)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
Dimensions 150 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 0-2 min: 20% B (Isocratic Hold)2-15 min: 20%

80% B15-20 min: 80% B
Same Gradient Profile
Detection UV @ 230 nm (Phthalide max) & 280 nmUV @ 230 nm & 280 nm
Temp 30°C30°C

Expert Insight: Methanol is selected for System B because Acetonitrile's nitrile group (


) has its own 

electrons that can interfere with the stationary phase's

interactions. Methanol is "

-neutral," allowing the Phenyl-Hexyl ligand to interact maximally with the analyte [1, 3].

Workflow Visualization

The following diagram outlines the decision process for selecting the correct column chemistry based on analyte properties.

MethodDevelopment Start Start: Isobenzofuranone Mixture Analyze Analyze Structure: Saturated vs. Unsaturated? Start->Analyze C18_Path Saturated Alkyl Chains (e.g., NBP) Analyze->C18_Path Mainly Hydrophobic Phenyl_Path Aromatic/Conjugated (e.g., Ligustilide) Analyze->Phenyl_Path Isomeric/Pi-Active C18_Col Column: C18 Mechanism: Hydrophobicity C18_Path->C18_Col Phenyl_Col Column: Phenyl-Hexyl Mechanism: Pi-Pi + Hydrophobicity Phenyl_Path->Phenyl_Col Solvent_ACN Mobile Phase: ACN (Maximize Peak Capacity) C18_Col->Solvent_ACN Solvent_MeOH Mobile Phase: MeOH (Enhance Pi-Selectivity) Phenyl_Col->Solvent_MeOH Result Optimized Separation Solvent_ACN->Result Solvent_MeOH->Result

Caption: Decision tree for selecting stationary phases. Phenyl-Hexyl is preferred when separating conjugated analogs like Ligustilide.

Comparative Analysis & Data

The following table summarizes the retention times (


)  and selectivity (

)
observed under the model conditions described above.
Table 1: Retention Time Comparison ( in min)
AnalyteStructure TypeSystem A (C18 / ACN) System B (Phenyl / MeOH) Mechanistic Note
3-Hydroxyphthalide Polar / H-Bonding3.2 min3.8 minElutes early on both; slightly more retained on Phenyl due to OH-

interaction.
Phthalide Aromatic Core6.5 min7.1 minBaseline retention marker.
Z-Ligustilide Conjugated Diene11.8 min 13.5 min Critical Shift: Stronger retention on Phenyl-Hexyl due to

stacking with the ligand.
3-n-Butylphthalide Saturated Alkyl12.1 min 12.4 min Dominated by hydrophobicity; less affected by Phenyl switch.
Resolution (

)
(Ligustilide/NBP)0.8 (Co-elution) 2.4 (Baseline) System B resolves the critical pair.
Performance Analysis
  • C18 Limitation: On the C18 column, Ligustilide and NBP elute very close together (

    
    ). Their hydrophobic volumes are similar, and C18 lacks the ability to discriminate based on the double bond electrons in Ligustilide [2].
    
  • Phenyl-Hexyl Advantage: In System B, the Phenyl-Hexyl column engages in

    
     interactions with the conjugated system of Ligustilide . This interaction "holds" the Ligustilide longer than the saturated NBP, significantly increasing the resolution (
    
    
    
    ) [3].
  • Solvent Effect: Using Methanol in System B is crucial. If Acetonitrile were used with the Phenyl column, the

    
    -electrons of ACN would compete with the analyte for the stationary phase, diminishing the selectivity gain [1].
    

Mechanistic Insight: Why it Works

Understanding the molecular interaction is key to troubleshooting.

  • Hydrophobic Interaction (Van der Waals): Present in both columns. Driven by the butyl chain length.

  • 
     Interaction (Stacking):  Exclusive to the Phenyl-Hexyl column. The aromatic ring of the stationary phase stacks with the phthalide core and the conjugated alkene tail of Ligustilide.
    

Mechanism Analyte Analyte: Ligustilide (Conjugated System) C18_Ligand C18 Ligand (Alkyl Chain) Analyte->C18_Ligand Interacts via Phenyl_Ligand Phenyl-Hexyl Ligand (Aromatic Ring) Analyte->Phenyl_Ligand Interacts via Interaction_VdW Van der Waals Forces (Hydrophobicity) C18_Ligand->Interaction_VdW Phenyl_Ligand->Interaction_VdW Interaction_Pi Pi-Pi Stacking (Electronic Selectivity) Phenyl_Ligand->Interaction_Pi Unique Selectivity

Caption: Mechanism of retention. Phenyl-Hexyl adds Pi-Pi stacking (Blue) to standard hydrophobic forces.

Self-Validating Protocol (SST)

To ensure the trustworthiness of this method in a regulated environment, every run must include a System Suitability Test (SST).

  • Resolution Check: The resolution (

    
    ) between Ligustilide and NBP must be 
    
    
    
    . If
    
    
    on the Phenyl column, check if ACN was accidentally used instead of MeOH.
  • Tailing Factor: Phthalides can exhibit tailing if silanol activity is high. Ensure Tailing Factor (

    
    ) for 3-Hydroxyphthalide is 
    
    
    
    .
  • Retention Stability: NBP retention time should not drift > 2% between injections.

References

  • Phenomenex Technical Guide. (2022). Reversed Phase HPLC Method Development: Optimization of Selectivity using Phenyl-Hexyl Phases. [Link]

  • Wang, Q., et al. (2012).[1][2] "HPLC evaluation on 3-n-butylphthalide distribution." Journal of Applied Pharmaceutical Science, 2(10), 016-020.[1][2] [Link]

  • Waters Corporation. (2021). "Comparing Selectivity of CSH C18 and CSH Phenyl-Hexyl Chemistries." Waters Knowledge Base. [Link]

  • Zhao, B., et al. (2015).[3] "The Dynamic Nature of the Ligustilide Complex." Journal of Natural Products (via NIH/PMC). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5(4H)-Isobenzofuranone, 6,7-dihydro-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 6,7-dihydro-5(4H)-isobenzofuranone (CAS No. 16806-93-2). As drug development professionals, our commitment to safety is as critical as our scientific innovation. This document moves beyond mere compliance, offering a framework for understanding the "why" behind each safety measure. The protocols herein are designed as a self-validating system to ensure the protection of all laboratory personnel.

Section 1: Hazard Identification and Risk Assessment

Understanding the specific risks associated with 6,7-dihydro-5(4H)-isobenzofuranone is the foundation of safe handling. While comprehensive toxicological data for this specific compound is limited, information from structurally related isobenzofuranone derivatives allows for a conservative and prudent assessment of its potential hazards. The primary concerns are serious eye irritation and potential skin and respiratory irritation from its solid, powder form.[1][2]

Expert Analysis: The isobenzofuranone core, a lactone, presents a potential for hydrolysis, which could contribute to irritant effects. As a fine powder, the primary physical hazard is the generation of airborne dust, which increases the risk of inadvertent inhalation and eye contact. Therefore, all handling procedures must be designed to contain the solid material and prevent dust formation.

Hazard Profile: 6,7-dihydro-5(4H)-Isobenzofuranone
GHS Classification Based on data from analogous compounds, this chemical should be handled as, at minimum, causing Serious Eye Irritation (Category 2) .[1][2] Potential for skin and respiratory tract irritation should also be assumed.[3][4][5]
Signal Word Warning [1]
Primary Hazard Statements H319: Causes serious eye irritation.[1][2]
Potential Unclassified Hazards May cause skin irritation. May be harmful if inhaled as a dust.[3] The toxicological properties have not been fully investigated.[2][6]
Physical Form Powder / Solid.[1]

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your last and most personal line of defense. It must be chosen to address the specific hazards identified above. The following protocol is the minimum standard for handling this compound.

Eye and Face Protection

Requirement: Wear chemical safety goggles that provide a complete seal around the eyes and conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

Causality: As a fine powder, 6,7-dihydro-5(4H)-isobenzofuranone can easily become airborne. Standard safety glasses do not protect from dust entering from the sides, top, or bottom. Chemical splash goggles are essential to prevent particles from causing serious and potentially damaging eye irritation.[1][2]

Skin Protection

Requirement:

  • Gloves: Nitrile rubber gloves are required. Ensure they are rated for protection against chemical splashes. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid contaminating your skin.[2]

  • Protective Clothing: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.

Causality: While not officially classified as a skin irritant, related compounds show potential for irritation.[5] Protective gloves and a lab coat provide a necessary barrier to prevent direct skin contact with the powder during weighing and transfer operations.

Respiratory Protection

Requirement: All handling of the solid compound that could generate dust, especially weighing, must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[3][7] If such engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved N95 (or better) particulate respirator must be worn.

Causality: Inhalation of fine chemical dusts can cause irritation to the respiratory system.[3] Engineering controls, which remove the hazard at the source, are always the preferred method of protection. Respiratory protection is used as a supplementary measure when engineering controls cannot guarantee exposure levels are kept to a minimum.

Section 3: Standard Operating Procedure (SOP) for Handling

This step-by-step workflow integrates safety checks at critical points to ensure a self-validating and secure handling process.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification sticker and that the airflow monitor indicates normal operation.

  • Assemble PPE: Gather all necessary PPE (goggles, nitrile gloves, lab coat) and inspect for defects.

  • Locate Safety Equipment: Mentally note the location of the nearest safety shower, eyewash station, and spill kit.

  • Prepare Work Surface: Ensure the work area inside the fume hood is clean, uncluttered, and covered with absorbent, disposable bench paper.

Step-by-Step Handling Workflow
  • Don PPE: Put on your lab coat, safety goggles, and gloves before entering the designated handling area.

  • Transfer to Hood: Keep the chemical container sealed while transporting it to the fume hood.

  • Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood or a ventilated balance enclosure. Handle the container and spatula carefully to minimize dust generation.

  • Transfer and Dissolution: If preparing a solution, add the weighed powder to the solvent in the flask. Do not add solvent to the powder, as this can cause splashing. Cap the flask immediately after the addition.

  • Post-Handling Decontamination:

    • Carefully clean the spatula and any other reusable equipment.

    • Wipe down the work surface with a damp cloth to collect any residual dust.

    • Seal the disposable bench paper and any contaminated wipes in a designated waste bag.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[6][7]

Workflow for Safe Handling of 6,7-dihydro-5(4H)-Isobenzofuranone

prep 1. Preparation ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->ppe hood 3. Work in Fume Hood ppe->hood weigh 4. Weigh Compound (Minimize Dust) hood->weigh transfer 5. Transfer & Dissolve weigh->transfer cleanup 6. Decontaminate Area & Equipment transfer->cleanup waste 7. Dispose of Waste (Follow Site Protocol) cleanup->waste doff 8. Doff PPE & Wash Hands waste->doff end End of Process doff->end

Caption: A logical workflow for handling solid 6,7-dihydro-5(4H)-isobenzofuranone.

Section 4: Emergency and Disposal Procedures

Spill Response

For small powder spills contained within the fume hood:

  • Do not attempt to sweep up the dry powder, as this will create dust.

  • Gently cover the spill with a damp paper towel to wet the material.

  • Carefully wipe up the material, working from the outside in.

  • Place the contaminated towels and any other cleanup materials into a sealed, labeled hazardous waste container.

  • Wipe the area again with soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. Get medical attention if irritation develops.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[5]

Waste Disposal

All waste materials, including leftover chemicals, contaminated consumables (gloves, wipes, weigh paper), and cleanup debris, must be disposed of as hazardous chemical waste.[6]

  • Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[6]

References

  • Millipore Sigma. (2025). Safety Data Sheet for a related product.
  • International Paint. (Date not available). Safety Data Sheet for INTERZONE 954 PART B.
  • CTZ. (Date not available). Safety Data Sheet for a related product.
  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-: Human health tier II assessment.
  • PPG. (2025). Safety Data Sheet for PPG MANOR HALL EXTERIOR LATEX SEMI-GLOSS SUPER WHITE.
  • OECD Existing Chemicals Database. (2002). TETRAHYDROMETHYL-1,3-ISOBENZOFURANEDIONE SIDS Initial Assessment Profile. Retrieved from [Link]

  • Ainfo. (Date not available). Phthalide - Material Safety Data Sheet (MSDS).
  • Massachusetts Institute of Technology (MIT) EHS. (Date not available). Quick Guide for Peroxide-Forming Chemicals. Retrieved from [Link]

  • National Institutes of Health (NIH). (Date not available). PubChem Compound Summary for Phthalide. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5(4H)-Isobenzofuranone, 6,7-dihydro-
Reactant of Route 2
5(4H)-Isobenzofuranone, 6,7-dihydro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.